1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. The compound features a benzotriazole ring substituted with a 4-fluorophenylmethyl group, which imparts unique properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable coordination complexes with metal ions, which can inhibit the activity of metalloproteins. Additionally, the fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to specific biological effects .
Comparison with Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.
1H-Benzotriazole: Another common derivative used in various applications.
Uniqueness: 1-[(4-Fluorophenyl)methyl]-1H-1,2,3-benzotriazole stands out due to the presence of the 4-fluorophenylmethyl group, which imparts unique electronic and steric properties. This makes it more effective in certain applications, such as drug development and material science, compared to its analogs .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLXLYIBPQKLIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326974 | |
Record name | 1-[(4-fluorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
148004-76-6 | |
Record name | 1-[(4-fluorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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